CCT020312

描述

属性

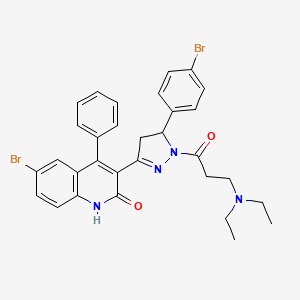

IUPAC Name |

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDKXMGESZLKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Br2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT020312: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key transducer of the Unfolded Protein Response (UPR). This technical guide delineates the mechanism of action of this compound in cancer cells, focusing on its role in inducing cell cycle arrest, apoptosis, and chemosensitization. The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: PERK Activation

This compound selectively activates PERK, one of the three main sensors of endoplasmic reticulum (ER) stress.[1][2][3] PERK activation initiates a signaling cascade that aims to resolve ER stress but can lead to apoptosis if the stress is prolonged or severe. This compound has an EC50 of 5.1 μM for PERK activation.[1][3] Unlike global ER stress inducers like thapsigargin, this compound selectively stimulates the PERK branch of the UPR without significantly inducing other UPR pathways, such as those mediated by IRE1 or ATF6.

Signaling Pathway

The activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This phosphorylation has two major consequences:

-

Global Translation Inhibition: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a general attenuation of protein synthesis. This conserves resources and reduces the influx of new proteins into the already stressed ER.

-

Preferential Translation of ATF4: Paradoxically, p-eIF2α facilitates the translation of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and, importantly, apoptosis.

A key downstream target of ATF4 is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2] Sustained induction of CHOP is a critical step in triggering apoptosis in response to unresolved ER stress.

The primary signaling cascade initiated by this compound is as follows:

This compound → PERK Activation → eIF2α Phosphorylation → ATF4 Translation → CHOP Induction → Apoptosis

Effects on Cancer Cells

The activation of the PERK/eIF2α/ATF4/CHOP pathway by this compound culminates in several anti-cancer effects.

G1 Phase Cell Cycle Arrest

This compound induces a robust G1 phase cell cycle arrest in various cancer cell lines.[2] This is primarily due to the translational repression of key cell cycle proteins. The phosphorylation of eIF2α leads to a rapid decrease in the levels of G1/S cyclins, particularly Cyclin D1, and consequently, a reduction in the phosphorylation of the Retinoblastoma protein (pRB).[4][5] Unphosphorylated or hypophosphorylated pRB remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Treatment with this compound has been shown to decrease the protein levels of CDK4, CDK6, and Cyclin D1.[2]

Induction of Apoptosis

Prolonged activation of the PERK pathway by this compound leads to cancer cell apoptosis.[2][6] This is mediated primarily through the ATF4/CHOP axis. CHOP induction leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Evidence of apoptosis following this compound treatment includes an increase in Annexin V staining and cleavage of PARP.[2]

Inhibition of the AKT/mTOR Pathway

In some cancer types, such as triple-negative breast cancer (TNBC), this compound has been shown to inhibit the pro-survival AKT/mTOR signaling pathway.[2][8] The persistent activation of the PERK/ATF4/CHOP pathway by this compound appears to be negatively correlated with the phosphorylation of AKT and mTOR.[2]

Chemosensitization

This compound has been shown to sensitize cancer cells to certain chemotherapeutic agents, notably taxanes like paclitaxel.[4] In cancer cells with defective taxane-induced eIF2α phosphorylation, this compound can restore this signaling, leading to a synergistic anti-proliferative effect.[4] For instance, in U-2 OS osteosarcoma cells, which do not phosphorylate eIF2α in response to paclitaxel, the addition of this compound significantly enhances paclitaxel-induced growth inhibition.[4][5] This suggests a potential therapeutic strategy of combining this compound with taxanes in resistant tumors.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| PERK Activation (EC50) | 5.1 µM | Not specified | [1][3] |

| pRB Phosphorylation Inhibition (EC50) | 4.2 µM | HT29 | [4] |

| 5.7 µM | HCT116 | [4] | |

| Growth Inhibition (GI50) | 3.1 µM | HT29 | [9] |

Table 1: Potency of this compound

| Cell Line | Cancer Type | Observed Effects | Concentrations Used | Reference |

| MDA-MB-453 | Triple-Negative Breast Cancer | Inhibition of viability, G1 arrest, apoptosis | 6, 8, 10, 12 µM | [2][6] |

| CAL-148 | Triple-Negative Breast Cancer | Inhibition of viability, G1 arrest, apoptosis | 4, 6, 8, 10, 12 µM | [2][6] |

| C4-2 | Prostate Cancer | Inhibition of viability, G1 arrest, apoptosis, autophagy | Not specified | [10] |

| LNCaP | Prostate Cancer | Inhibition of viability, G1 arrest, apoptosis, autophagy | Not specified | [10] |

| HT29 | Colon Carcinoma | Inhibition of pRB phosphorylation, G1 arrest | 1.8 - 10 µM | [4][5] |

| HCT116 | Colon Carcinoma | Inhibition of pRB phosphorylation | 5.7 µM (EC50) | [4] |

| U-2 OS | Osteosarcoma | Sensitization to paclitaxel | 2.5 µM | [4][5] |

| MCF7 | Breast Cancer | eIF2α phosphorylation | 10 µM | [4] |

Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and experimental setups.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., 4,000-8,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 1 x 10^6 cells/well) and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30-60 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Note: Specific antibody dilutions and sources should be determined from the relevant literature or optimized in the laboratory.

In Vivo Xenograft Study

-

Cell Implantation: Implant cancer cells (e.g., MDA-MB-453) orthotopically into the mammary fat pad of immunodeficient mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Administer this compound (e.g., 24 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry (IHC) or Western blotting to analyze the expression of relevant biomarkers (e.g., p-eIF2α, ATF4, CHOP).

Conclusion

This compound is a valuable research tool for investigating the role of the PERK pathway in cancer. Its selective mechanism of action provides a more targeted approach to studying the consequences of PERK activation compared to general ER stress inducers. The ability of this compound to induce G1 cell cycle arrest, promote apoptosis, and potentially sensitize cancer cells to conventional chemotherapies highlights the therapeutic potential of targeting the PERK pathway in oncology. Further research is warranted to explore the full spectrum of its anti-cancer activities across different tumor types and to evaluate its efficacy in combination with other therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT020312: A Deep Dive into its Function as a Selective PERK Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT020312 is a small molecule compound identified as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR). This technical guide synthesizes the current understanding of this compound's mechanism of action, its cellular effects, and its potential therapeutic applications, with a focus on oncology. Experimental data and detailed protocols are provided to support further research and development.

Introduction

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and PERK.

This compound has emerged as a valuable chemical tool for selectively activating the PERK branch of the UPR.[1] This selectivity allows for the specific investigation of PERK signaling and presents a potential therapeutic strategy for diseases where modulation of this pathway is beneficial, most notably in various cancers.[2][3]

Mechanism of Action: The PERK Signaling Pathway

This compound functions as a selective activator of PERK (also known as EIF2AK3).[4][5] Upon activation, PERK autophosphorylates and then phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[2][6] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER and thereby alleviating ER stress.

However, the phosphorylation of eIF2α paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[7] ATF4, a transcription factor, then translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under conditions of prolonged stress, apoptosis.[7][8] A key pro-apoptotic target of ATF4 is the C/EBP homologous protein (CHOP), also known as GADD153.[7][9]

In addition to the canonical PERK/eIF2α/ATF4/CHOP axis, this compound has been shown to influence other signaling pathways. Notably, in triple-negative breast cancer (TNBC) cells, this compound treatment leads to the inactivation of the pro-survival AKT/mTOR pathway.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Cellular and In Vivo Effects of this compound

This compound exerts a range of anti-cancer effects across various cancer types. These effects are primarily mediated by its activation of the PERK pathway.

Induction of G1 Cell Cycle Arrest

Treatment with this compound leads to a robust G1 phase cell cycle arrest in cancer cells.[6][7] This is a direct consequence of the PERK-mediated translational inhibition, which reduces the levels of key G1/S cyclins such as Cyclin D1, D2, E, and A, as well as the catalytic subunit CDK2.[4][6] Concurrently, an increase in the CDK inhibitor p27KIP1 has been observed.[4][6] The loss of D-type cyclins prevents the phosphorylation of the retinoblastoma protein (pRB), a critical step for progression from G1 to S phase.[2]

Induction of Apoptosis

Prolonged activation of the PERK pathway by this compound can trigger apoptosis.[7][9] This is largely attributed to the ATF4-mediated upregulation of CHOP.[7] The pro-apoptotic effects of this compound are further evidenced by an increase in the levels of cleaved PARP and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2.[4][7]

Induction of Autophagy

In some cancer cell lines, such as prostate cancer cells, this compound has been shown to induce autophagy.[9] This is characterized by an increase in the levels of LC3II/I, Atg12-Atg5, and Beclin1, as well as the formation of autophagosomes.[9]

In Vivo Anti-Tumor Activity

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. For instance, in an orthotopic mouse model of triple-negative breast cancer (MDA-MB-453), this compound suppressed tumor growth.[5][7] This was associated with the activation of the PERK/eIF2α/ATF4/CHOP pathway and inactivation of the AKT/mTOR pathway within the tumor tissue.[5][7] Similarly, in a prostate cancer xenograft model, this compound suppressed tumor growth and induced autophagy and apoptosis.[9]

Chemosensitization

This compound can enhance the efficacy of certain chemotherapeutic agents. For example, it has been shown to sensitize U-2 OS human osteosarcoma cells to paclitaxel.[2][6] This suggests a potential role for this compound in combination therapies to overcome chemoresistance.

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| EC50 for PERK activation | 5.1 µM | Not specified | [5][10] |

| Concentration for G1 arrest | 1.8 - 6.1 µM (linear response for loss of p-S608-pRB) | HT29 | [4][6] |

| Concentration for Apoptosis Induction | 6 - 12 µM (dose-dependent increase) | MDA-MB-453, CAL-148 | [7] |

| In Vivo Dosage (TNBC model) | 24 mg/kg | MDA-MB-453 xenograft mice | [7] |

| In Vivo Dosage (Neuroprotection model) | 1 - 5 mg/kg | Wildtype mice | [4] |

| In Vivo Dosage (Tauopathy model) | 2 mg/kg | P301S transgenic mice | [4][11] |

| Chemosensitization Concentration | 2.5 µM (with paclitaxel) | U-2 OS | [6] |

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of viable cells.

Apoptosis Assay by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound for 24 hours.[7]

-

Cell Harvesting: Trypsinize the cells, wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI staining distinguishes between early and late apoptosis/necrosis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound for 24 hours.[7]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[7]

-

Staining: Wash the fixed cells with PBS and incubate with a solution containing PI and RNase A at 37°C for 1 hour.[7]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified.

Western Blotting

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, cleaved PARP, Bcl-2, Bax, p-AKT, p-mTOR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Orthotopic Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Cell Implantation: Implant cancer cells (e.g., 5 x 10^6 MDA-MB-453 cells) mixed with Matrigel into the mammary fat pad.[7]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., 24 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule.[7]

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor tissue can be used for immunohistochemistry or western blotting to analyze target protein expression.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Broader Therapeutic Potential

While the primary focus has been on its anti-cancer properties, the ability of this compound to modulate the UPR suggests its potential in other therapeutic areas.

-

Neurodegenerative Diseases: this compound has been investigated in models of tauopathy, such as progressive supranuclear palsy.[7] In P301S transgenic mice, this compound treatment improved performance in the Morris water maze, suggesting a neuroprotective effect.[4][11]

-

Ischemic Stroke: Studies have explored the role of PERK activation in stroke models, with this compound being used as a tool to enhance neuronal survival and reduce astrogliosis.[8][12]

Conclusion

This compound is a potent and selective activator of the PERK/eIF2α signaling pathway. Its ability to induce G1 cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its in vivo anti-tumor efficacy, makes it a promising lead compound for the development of novel cancer therapeutics. Furthermore, its capacity to modulate the UPR opens avenues for its investigation in other diseases, including neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and application of this compound.

References

- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]

- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

CCT020312: A Selective Activator of the PERK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule CCT020312, a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK). The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unfolded protein response (UPR) and its therapeutic modulation.

Introduction to this compound and the PERK Pathway

The unfolded protein response (UPR) is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. One of the three main branches of the UPR is mediated by PERK (also known as EIF2AK3). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4).

This compound is a novel small molecule identified through a mechanism-based screen for G1/S checkpoint activators.[1][2] It has been characterized as a selective activator of the PERK signaling pathway, distinguishing it from general ER stress inducers that activate all three branches of the UPR (PERK, IRE1, and ATF6).[1][2] This selectivity makes this compound a valuable tool for studying the specific roles of the PERK pathway in various physiological and pathological contexts, including cancer and neurodegenerative diseases.[3][4]

Mechanism of Action

This compound selectively activates PERK, leading to the phosphorylation of eIF2α at Serine 51.[1][2] This phosphorylation event inhibits global protein translation, which contributes to cell cycle arrest at the G1/S checkpoint.[1][2] A key downstream consequence of eIF2α phosphorylation is the preferential translation of ATF4 mRNA. ATF4, in turn, upregulates the expression of C/EBP homology protein (CHOP/Gadd153), a transcription factor implicated in apoptosis.[1][5]

A critical feature of this compound is its selectivity for the PERK branch of the UPR. Studies have shown that this compound does not induce the other arms of the UPR, such as the IRE1-mediated splicing of XBP1 mRNA or the proteolytic cleavage and activation of ATF6.[1][6] The precise molecular mechanism by which this compound activates PERK is not yet fully elucidated but is thought to involve the promotion of PERK oligomerization and autophosphorylation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various studies. These values highlight its potency in activating the PERK pathway and inhibiting cell proliferation.

| Parameter | Value | Cell Line | Reference |

| EC50 for PERK activation | 5.1 μM | - | [7][8] |

| EC50 for Rb phosphorylation inhibition | 4.2 μM | HT29 | |

| GI50 for cell proliferation inhibition | 3.1 μM | HT29 | |

| Linear response for p-S608-pRB loss | 1.8 - 6.1 μM | HT29 | [9][10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for PERK Pathway Proteins

This protocol is used to detect the phosphorylation of PERK and eIF2α, and the expression of downstream targets like ATF4 and CHOP.

-

Cell Culture and Treatment: Seed cells (e.g., HT29, MCF7, MDA-MB-453, CAL-148) in 6-well plates and grow to 70-80% confluency.[5] Treat cells with various concentrations of this compound (e.g., 0, 6, 8, 10, 12 μM) for a specified time (e.g., 24 hours).[5] A vehicle control (DMSO) should be included.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.[5]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[5]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5] Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

p-PERK (Thr980)

-

Total PERK

-

p-eIF2α (Ser51)

-

Total eIF2α

-

ATF4

-

CHOP

-

β-actin (as a loading control)

-

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described above.[5]

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[5]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5] Incubate for 30-60 minutes at 37°C in the dark.[5]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.[5]

-

Staining: Harvest cells and wash with PBS. Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.[5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Downstream Cellular Effects

Activation of the PERK pathway by this compound leads to several significant downstream cellular effects:

-

G1/S Cell Cycle Arrest: this compound treatment leads to a rapid loss of D-type cyclins (D1 and D2), as well as cyclins E and A, and the CDK catalytic subunit CDK2.[9][11] This is accompanied by an increase in the CDK inhibitor p27KIP1.[9][11] The depletion of G1/S cyclins prevents the phosphorylation of the retinoblastoma protein (pRB), a key event for entry into S phase, thus causing cell cycle arrest in G1.[1][9]

-

Induction of Apoptosis: In several cancer cell lines, including triple-negative breast cancer and prostate cancer, this compound has been shown to induce apoptosis.[5][12] This is evidenced by an increase in the proportion of apoptotic cells, cleavage of PARP and caspase-3, and an increased Bax/Bcl-2 ratio.[5][9][12]

-

Autophagy: In some contexts, such as prostate cancer cells, this compound has also been reported to induce autophagy, as indicated by increased levels of LC3-II and Beclin-1, and the formation of autophagosomes.[12]

In Vivo Studies

The anti-tumor effects of this compound have been demonstrated in vivo. In an orthotopic mouse model of triple-negative breast cancer using MDA-MB-453 cells, treatment with 24 mg/kg this compound significantly inhibited tumor growth.[5] In this model, this compound treatment was associated with reduced Ki-67 staining and activation of the PERK/eIF2α/ATF4/CHOP pathway in the tumor tissue.[5] Furthermore, this compound has been shown to suppress tumor growth in a xenograft model of prostate cancer.[12] In a different context, this compound has been used in mouse models of neurodegenerative disease, where it was shown to mitigate tau pathology.[4][9]

Conclusion

This compound is a potent and selective activator of the PERK branch of the unfolded protein response. Its ability to specifically engage this pathway without triggering a generalized ER stress response makes it an invaluable research tool for dissecting the roles of PERK signaling in health and disease. The demonstrated anti-proliferative and pro-apoptotic effects of this compound in various cancer models, both in vitro and in vivo, highlight its potential as a starting point for the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies of the PERK pathway and its therapeutic potential.

References

- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]

- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PERK | TargetMol [targetmol.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of CCT020312-Induced PERK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress. Activation of PERK is a critical component of the Unfolded Protein Response (UPR), a cellular signaling network that aims to restore ER homeostasis. However, sustained PERK activation can also trigger pathways leading to cell cycle arrest and apoptosis, making it a potential therapeutic target in oncology. This technical guide provides an in-depth overview of the downstream targets and cellular consequences of this compound-induced PERK activation, with a focus on quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

Core Signaling Pathway: PERK -> eIF2α -> ATF4 -> CHOP

The primary signaling cascade initiated by this compound involves the activation of PERK, which then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, then upregulates the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[1][2]

Caption: this compound-induced PERK signaling cascade.

Quantitative Effects on Downstream Targets

This compound treatment leads to significant changes in the expression and phosphorylation of key proteins in the PERK pathway and downstream cellular processes. While much of the available literature presents these changes qualitatively through representative Western blots, some studies provide specific quantitative data, particularly for cell cycle analysis.

PERK Signaling Pathway

Treatment of triple-negative breast cancer (TNBC) cell lines, MDA-MB-453 and CAL-148, with this compound results in a dose- and time-dependent increase in the phosphorylation of PERK and eIF2α, and an increase in the total protein levels of ATF4 and CHOP.[1]

| Cell Line | Treatment | p-PERK | p-eIF2α | ATF4 | CHOP |

| MDA-MB-453 | This compound (dose-dependent) | Increased | Increased | Increased | Increased |

| MDA-MB-453 | This compound (time-dependent) | Increased | Increased | Increased | Increased |

| CAL-148 | This compound (dose-dependent) | Increased | Increased | Increased | Increased |

| CAL-148 | This compound (time-dependent) | Increased | Increased | Increased | Increased |

| Table 1: Qualitative Summary of this compound Effects on PERK Pathway Proteins. |

Cell Cycle Regulation

A primary consequence of this compound-induced PERK activation is G1 phase cell cycle arrest. This is mediated by a reduction in the protein levels of key cell cycle regulators. In MDA-MB-453 and CAL-148 cells, this compound treatment leads to a dose- and time-dependent decrease in CDK4, CDK6, and cyclin D1.[1]

| Cell Line | Treatment | CDK4 | CDK6 | Cyclin D1 |

| MDA-MB-453 | This compound (dose-dependent) | Decreased | Decreased | Decreased |

| MDA-MB-453 | This compound (time-dependent) | Decreased | Decreased | Decreased |

| CAL-148 | This compound (dose-dependent) | Decreased | Decreased | Decreased |

| CAL-148 | This compound (time-dependent) | Decreased | Decreased | Decreased |

| Table 2: Qualitative Summary of this compound Effects on Cell Cycle Regulatory Proteins. |

Quantitative analysis of cell cycle distribution in MDA-MB-453 cells treated with this compound for 24 hours demonstrates a significant, dose-dependent increase in the percentage of cells in the G1 phase.[1]

| This compound Concentration (µM) | Percentage of Cells in G1 Phase (Mean ± SD) |

| 0 | 53.70 ± 1.85% |

| 6 | 64.13 ± 1.86% |

| 8 | 70.27 ± 1.29% |

| 10 | 79.53 ± 2.28% |

| Table 3: Quantitative Analysis of G1 Phase Cell Cycle Arrest in MDA-MB-453 Cells. |

Apoptosis

Sustained activation of the PERK-CHOP axis by this compound induces apoptosis. This is characterized by an increase in the pro-apoptotic protein Bax and cleaved PARP, and a decrease in the anti-apoptotic protein Bcl-2 in MDA-MB-453 and CAL-148 cells.[1][2]

| Cell Line | Treatment | Bcl-2 | Bax | Cleaved PARP |

| MDA-MB-453 | This compound (dose-dependent) | Decreased | Increased | Increased |

| CAL-148 | This compound (dose-dependent) | Decreased | Increased | Increased |

| Table 4: Qualitative Summary of this compound Effects on Apoptosis-Related Proteins. |

Flow cytometry analysis using Annexin V/PI staining confirms a dose-dependent increase in the proportion of apoptotic cells in both MDA-MB-453 and CAL-148 cell lines following 24 hours of treatment with this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments used to investigate the downstream effects of this compound.

Western Blotting

This protocol is for the detection of changes in protein expression and phosphorylation.

Caption: Standard workflow for Western blot analysis.

1. Cell Lysis and Protein Quantification:

-

After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

p-PERK, p-eIF2α, ATF4, CHOP, CDK4, CDK6, Cyclin D1, Bcl-2, Bax, Cleaved PARP (refer to manufacturer's datasheet for optimal dilutions).

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

For quantitative analysis, use densitometry software to measure band intensity, normalizing to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the cell cycle distribution.

1. Cell Preparation:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.

-

Incubate at 4°C for at least 2 hours (or overnight).

2. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.

-

Use software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay

This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

1. Cell Preparation and Staining:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

2. Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use a 488 nm laser for excitation.

-

Detect Annexin V-FITC fluorescence in the green channel (~530 nm) and PI fluorescence in the red channel (~617 nm).

-

Analyze the quadrants to quantify the percentage of:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound selectively activates the PERK signaling pathway, leading to a cascade of downstream events that culminate in G1 cell cycle arrest and apoptosis in cancer cells. The core mechanism involves the phosphorylation of eIF2α, increased translation of ATF4, and subsequent upregulation of CHOP. This guide provides a comprehensive overview of these downstream targets, presenting available quantitative data and detailed experimental protocols to aid researchers in further investigating the therapeutic potential of PERK activators. The provided visualizations of signaling pathways and experimental workflows serve as a clear and concise reference for understanding the complex cellular responses to this compound.

References

- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT020312: A Technical Guide to its Selective Activation of the Unfolded Protein Response's PERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule CCT020312 and its specific effects on the Unfolded Protein Response (UPR) pathway. This compound has been identified as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) branch of the UPR, a critical signaling network involved in cellular stress, homeostasis, and disease. This guide consolidates key findings on its mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate its function, serving as a comprehensive resource for professionals in biomedical research and drug development.

Core Mechanism: Selective Activation of the PERK Pathway

The Unfolded Protein Response is a crucial cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It operates through three main sensor proteins: PERK (EIF2AK3), Inositol-Requiring Enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6).

This compound is a small molecule that functions as a selective activator of the PERK signaling pathway.[1][2][3] Unlike global ER stress inducers like thapsigargin, this compound does not induce a full UPR.[4][5][6] Specifically, it does not trigger the activation of the IRE1α or ATF6 branches.[5][6] This selectivity makes this compound a valuable chemical tool to study the specific consequences of PERK activation.

Upon activation by this compound, PERK autophosphorylates and then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[2][5] This phosphorylation event leads to a transient attenuation of global protein synthesis, which reduces the load of new proteins entering the ER. Paradoxically, it also promotes the selective translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[2][4] ATF4, a transcription factor, then translocates to the nucleus and drives the expression of genes involved in stress adaptation, apoptosis, and autophagy, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][3]

Quantitative Data Summary

The biological activity of this compound has been quantified across various cancer cell lines. The data highlights its potency in activating the PERK pathway and its downstream anti-proliferative and pro-apoptotic effects.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Parameter | Cell Line(s) | Value/Effect | Reference(s) |

|---|---|---|---|

| PERK Activation (EC₅₀) | - | 5.1 µM | [7] |

| pRB Phosphorylation Inhibition | HT29 | Linear response between 1.8 - 6.1 µM | [1] |

| Cell Proliferation Inhibition | HT29, HCT116 | Effective inhibition at 7 µM (24h) | [7] |

| MDA-MB-453, CAL-148 (TNBC) | Dose-dependent reduction in viability | [2] | |

| C4-2, LNCaP (Prostate) | Dose-dependent inhibition of viability | [3] | |

| G1 Cell Cycle Arrest | HT29 | Occurs at 10 µM (24h) | [1][5] |

| MDA-MB-453, CAL-148 | Dose- and time-dependent arrest | [2] | |

| C4-2, LNCaP | Induced at treatment concentrations | [3] | |

| Apoptosis Induction | MDA-MB-453, CAL-148 | Increased cleaved PARP and Bax | [1][2] |

| C4-2, LNCaP | Increased cleaved-Caspase3 and cleaved-PARP | [3] |

| Autophagy Induction | C4-2, LNCaP | Increased LC3II/I ratio and autophagosome formation |[3] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage & Administration | Key Outcomes | Reference(s) |

|---|---|---|---|

| MDA-MB-453 Xenograft (TNBC) | Not specified | Suppressed tumor growth; Increased p-eIF2α, ATF4, CHOP; Decreased CDK4, CDK6, p-AKT, p-mTOR | [2][7] |

| C4-2 Xenograft (Prostate Cancer) | Not specified | Suppressed tumor growth; Activated PERK pathway; Induced apoptosis and autophagy | [3] |

| P301S Tau Transgenic Mice | 2 mg/kg; i.p. daily for 6 weeks | Improved performance in Morris water maze | [1] |

| Wildtype Mice | 1-5 mg/kg; i.p. daily for 3 days | Increased p-PERK and NRF2 in brain |[1][8] |

Downstream Cellular Effects of this compound-Mediated PERK Activation

Activation of the PERK/eIF2α/ATF4 axis by this compound triggers several significant downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.

-

G1 Phase Cell Cycle Arrest: this compound treatment leads to a robust arrest in the G1 phase of the cell cycle.[2][3] This is a direct consequence of the translational attenuation of key cell cycle proteins. A marked reduction is observed in the levels of G1/S cyclins D1, D2, D3, E, and A, as well as the catalytic subunit CDK2.[1][5] In triple-negative breast cancer (TNBC) and prostate cancer cells, this compound decreases the protein levels of CDK4 and CDK6.[2][3][9] Concurrently, an increase in the CDK inhibitor p27KIP1 is observed.[1]

-

Induction of Apoptosis: Prolonged activation of the PERK pathway is pro-apoptotic. This compound induces apoptosis via the ATF4-mediated upregulation of CHOP.[2] This is accompanied by changes in the expression of Bcl-2 family proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][9] The execution of apoptosis is confirmed by the increased levels of cleaved Caspase-3 and cleaved PARP.[3]

-

Induction of Autophagy: In prostate cancer cells, this compound has been shown to induce autophagy, evidenced by an increased LC3II/I ratio, elevated levels of Atg12-Atg5 and Beclin1, and the formation of autophagosomes.[3]

-

Inhibition of AKT/mTOR Signaling: In TNBC models, this compound treatment also leads to the inactivation of the pro-survival AKT/mTOR pathway, indicated by decreased levels of phosphorylated AKT and mTOR.[2][7][9]

Key Experimental Protocols

The following section details the methodologies commonly employed in the investigation of this compound's effects on the UPR pathway.

4.1 Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HT29 (colon), MCF7 (breast), MDA-MB-453 (TNBC), CAL-148 (TNBC), C4-2 (prostate), and LNCaP (prostate) are commonly used.[2][3][4]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10-100 mM) and stored at -20°C or -80°C.[7][8] The stock solution is diluted in culture medium to the final working concentrations for experiments. A vehicle control (DMSO) is run in parallel.

4.2 Western Blotting This technique is used to detect changes in protein expression and phosphorylation status.

-

Cell Lysis: After treatment with this compound for the desired time and concentration, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78/BiP, Cyclin D1, CDK4, Bax, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3 Cell Viability and Proliferation Assays

-

CCK-8/MTS Assay: Cells are seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of this compound. After the incubation period (e.g., 24, 48, 72 hours), a solution (e.g., CCK-8) is added to each well. The absorbance is measured at the appropriate wavelength (e.g., 450 nm) to determine the number of viable cells.

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. The medium is changed every few days for 1-2 weeks until visible colonies form. Colonies are then fixed with methanol (B129727) and stained with crystal violet. The number of colonies is counted to assess long-term proliferative capacity.[2]

4.4 In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.[2][3]

-

Tumor Implantation: Cancer cells (e.g., 5 x 10⁶ MDA-MB-453 cells) are mixed with Matrigel and implanted orthotopically (e.g., in the mammary fat pad) or subcutaneously.[2]

-

Treatment: Once tumors reach a palpable size (e.g., ~4-5 mm³), mice are randomized into control (vehicle) and treatment groups. This compound is administered, often via intraperitoneal (i.p.) injection.[1]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry (IHC), to confirm target engagement in vivo.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT020312 and eIF2α Phosphorylation Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CCT020312, a selective activator of the PKR-like endoplasmic reticulum (ER) kinase (PERK), and its central role in the eIF2α phosphorylation signaling pathway. This compound has emerged as a valuable research tool and a potential therapeutic agent, particularly in oncology, due to its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR is mediated by three main sensor proteins: PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6). The PERK branch of the UPR plays a crucial role in attenuating global protein synthesis to alleviate ER stress. This is primarily achieved through the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).

This compound is a small molecule that has been identified as a selective activator of PERK.[1][2] Unlike general ER stress inducers like thapsigargin, this compound appears to selectively activate the PERK-eIF2α signaling axis without significantly engaging the IRE1 or ATF6 pathways.[3][4] This selectivity makes this compound a powerful tool for studying the specific downstream consequences of PERK activation and eIF2α phosphorylation.

Mechanism of Action of this compound

This compound activates PERK, which in turn phosphorylates eIF2α at Serine 51. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. The inhibition of eIF2B leads to a global reduction in protein synthesis, which helps to reduce the load of newly synthesized proteins entering the ER.

Paradoxically, while global translation is attenuated, the translation of a select group of mRNAs containing upstream open reading frames (uORFs) is enhanced. A key target of this translational upregulation is the activating transcription factor 4 (ATF4). ATF4, in turn, transcriptionally activates a suite of genes involved in stress adaptation, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][5][6]

Prolonged activation of the PERK/eIF2α/ATF4/CHOP pathway by this compound has been shown to induce G1 phase cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][5] Additionally, this compound has been observed to inactivate the pro-survival AKT/mTOR signaling pathway.[2][6]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Value | Reference |

| HT29 | Colon Carcinoma | pRB Phosphorylation (S608) | Linear Response Range | 1.8 - 6.1 µM (24h) | [4][5] |

| HT29 | Colon Carcinoma | pRB Phosphorylation (S608) | Half-maximal reduction | 4.2 µM | [7] |

| HCT116 | Colon Carcinoma | pRB Phosphorylation (S608) | Half-maximal reduction | 5.7 µM | [7] |

| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Viability (CCK-8) | Dose-dependent reduction | 0, 6, 8, 10, 12 µM (24h) | [1][2] |

| CAL-148 | Triple-Negative Breast Cancer | Cell Viability (CCK-8) | Dose-dependent reduction | 0, 6, 8, 10, 12 µM (24h) | [1][2] |

| MDA-MB-453 | Triple-Negative Breast Cancer | Apoptosis (Flow Cytometry) | Dose-dependent increase | 0, 6, 8, 10, 12 µM (24h) | [2] |

| CAL-148 | Triple-Negative Breast Cancer | Apoptosis (Flow Cytometry) | Dose-dependent increase | 0, 6, 8, 10, 12 µM (24h) | [2] |

| U2OS | Osteosarcoma | Growth Inhibition (with Paclitaxel) | Augmentation of inhibition | 2.5 µM | [4] |

| C4-2 | Prostate Cancer | Cell Viability | Inhibition | Not specified | [5] |

| LNCaP | Prostate Cancer | Cell Viability | Inhibition | Not specified | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |

| MDA-MB-453 Orthotopic Xenograft Mice | Triple-Negative Breast Cancer | 24 mg/kg | Not specified | Tumor growth inhibition | [2] |

| C4-2 Xenograft Mouse Model | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth | [5] |

| P301S Tau Transgenic Mice | N/A (Neurodegeneration model) | 2 mg/kg | Intraperitoneal injection; once daily for 6 weeks | Improved performance in Morris water maze | [5] |

| Wildtype Mice | N/A | 1-5 mg/kg | i.p.; once daily for 3 days | Increased p-PERK and NRF2 in brain | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound signaling pathway.

Experimental Workflows

Caption: Western blot workflow.

Caption: Cell viability assay workflow.

Experimental Protocols

Western Blotting for Phosphorylated eIF2α and Downstream Targets

Objective: To detect the levels of phosphorylated and total eIF2α, ATF4, CHOP, and other relevant proteins in cells treated with this compound.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels (e.g., 10-12%)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with various concentrations of this compound for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

-

This compound

-

96-well plates

-

Cell culture medium

-

CCK-8 (Cell Counting Kit-8) reagent

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well.[1]

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for 24 or 48 hours.[1]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1]

-

Incubation: Incubate for 1-2 hours at 37°C.[1]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells/well in 6-well plates and treat with this compound for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line (e.g., MDA-MB-453)

-

Matrigel (optional)

-

This compound formulation for in vivo use

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

-

Randomization and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound at the desired dose and schedule (e.g., 24 mg/kg).[2]

-

Monitoring: Monitor tumor volume and animal body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a selective and potent activator of the PERK/eIF2α signaling pathway. Its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, coupled with its selectivity for the PERK branch of the UPR, makes it an invaluable tool for cancer research and a promising candidate for further therapeutic development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering a foundation of quantitative data, experimental protocols, and pathway visualizations to facilitate future investigations into the therapeutic potential of modulating eIF2α phosphorylation signaling.

References

- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CCT020312 in ER Stress-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CCT020312, a selective activator of the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) pathway, and its role in inducing apoptosis through endoplasmic reticulum (ER) stress. This document outlines the molecular mechanisms, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Introduction: ER Stress and the Unfolded Protein Response

The endoplasmic reticulum is a critical organelle for protein folding and modification. Perturbations to this environment, such as nutrient deprivation, hypoxia, or imbalances in calcium homeostasis, can lead to the accumulation of misfolded or unfolded proteins, a condition known as ER stress.[1] To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme 1), ATF6 (activating transcription factor 6), and PERK.[1][2]

While the initial phase of the UPR aims to restore ER homeostasis and promote cell survival, prolonged or severe ER stress can shift the balance towards apoptosis.[2][3] The PERK branch of the UPR is a key determinant in this cell fate decision.[2] Upon activation, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4).[1][4] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, crucially, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][5] It is the sustained activation of the PERK-eIF2α-ATF4-CHOP axis that is a major contributor to ER stress-induced apoptosis.[2][3]

This compound: A Selective PERK Activator

This compound is a small molecule that has been identified as a selective activator of PERK signaling.[2][6][7][8] Unlike global ER stress inducers like thapsigargin, this compound does not appear to induce the other branches of the UPR, such as the IRE1 or ATF6 pathways.[6][9] This selectivity makes it a valuable tool for studying the specific consequences of PERK activation and a potential therapeutic agent for diseases like cancer, where the UPR is often dysregulated.[6][10][11]

Mechanism of Action

This compound induces the phosphorylation of eIF2α, leading to the downstream activation of the ATF4/CHOP signaling cascade.[2][10] This has been demonstrated across various cancer cell lines, including triple-negative breast cancer (TNBC), prostate cancer, and colorectal cancer.[2][10][11] The activation of this pathway by this compound results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2][10][12]

The pro-apoptotic effects of this compound are mediated by changes in the expression of Bcl-2 family proteins. Studies have shown that treatment with this compound leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][12] Furthermore, the induction of apoptosis is confirmed by the cleavage of PARP (poly ADP-ribose polymerase), a hallmark of caspase-dependent cell death.[2][10][12] Knockdown of CHOP has been shown to attenuate the pro-apoptotic effects of this compound, confirming the critical role of this transcription factor in the compound's mechanism of action.[2][10]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on apoptosis and cell viability in various cancer cell lines.

Table 1: Effect of this compound on Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | This compound Concentration (µM) | Duration (h) | Apoptotic Cells (%) |

| MDA-MB-453 | 0 | 24 | Control |

| 6 | 24 | Increased (Dose-dependent) | |

| 8 | 24 | Increased (Dose-dependent) | |

| 10 | 24 | Increased (Dose-dependent) | |

| 12 | 24 | Increased (Dose-dependent) | |

| CAL-148 | 0 | 24 | Control |

| 6 | 24 | Increased (Dose-dependent) | |

| 8 | 24 | Increased (Dose-dependent) | |

| 10 | 24 | Increased (Dose-dependent) | |

| 12 | 24 | Increased (Dose-dependent) | |

| Data derived from flow cytometry analysis of Annexin V/FITC stained cells.[2] |

Table 2: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value |

| EC50 for pRB phosphorylation inhibition | HT29 | 4.2 µM[9] |

| HCT116 | 5.7 µM[9] | |

| GI50 for cell growth inhibition | Not Specified | 3.1 µM |

| EC50 for PERK activation | Not Specified | 5.1 µM[8] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The diagram below outlines a typical experimental workflow to investigate the pro-apoptotic effects of this compound.

Caption: Workflow for apoptosis assessment after this compound treatment.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Triple-negative breast cancer cell lines MDA-MB-453 and CAL-148 are commonly used.[2]

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in DMSO.[7][8] For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 0, 6, 8, 10, and 12 µM).[2]

Apoptosis Assay by Flow Cytometry

This protocol is based on the use of an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]

-

Cell Seeding: Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.[2]

-

Cell Harvesting: After incubation, collect both adherent and floating cells. Adherent cells are detached using trypsin.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting

This protocol is used to detect changes in the protein levels of the PERK pathway and apoptosis-related markers.[2]

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, Bax, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent and selective activator of the PERK branch of the Unfolded Protein Response. Its ability to specifically engage the PERK-eIF2α-ATF4-CHOP signaling axis provides a valuable tool for dissecting the mechanisms of ER stress-induced apoptosis. The data consistently demonstrate that this compound induces apoptosis in various cancer models, suggesting its potential as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of cancer biology, cell stress, and apoptosis. Further investigation into the in vivo efficacy and safety profile of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]